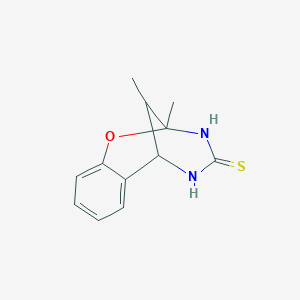

2-(3,4-dimethoxyphenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, including acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . Similarly, the synthesis of various acetamides and their analogs has been reported, which could provide insights into potential synthetic routes for the target compound .

Molecular Structure Analysis

Crystal structure analysis of related compounds, such as 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, has been performed using X-ray single crystal diffraction, revealing that the compound crystallized in the monoclinic space group P21/c . This information is valuable for understanding the molecular conformation and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their use as intermediates in the synthesis of heterocyclic systems and as precursors for various pharmacologically active molecules. For example, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates were used to prepare various heterocyclic compounds . The target compound may also undergo similar reactions, given the presence of reactive functional groups such as the acetamide linkage.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can be inferred. For example, the anticonvulsant activity of certain acetamides has been evaluated, and their mechanism of action has been attributed to the inhibition of voltage-gated sodium currents and enhancement of GABA effect . The target compound may exhibit similar properties due to the presence of the acetamide group and methoxy substituents.

Applications De Recherche Scientifique

Oxidative Radical Cyclization

Research by Chikaoka et al. (2003) focused on the oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, demonstrating a method that could be applicable to synthesizing complex molecules with potential pharmaceutical relevance. This study highlights the utility of Mn(III)/Cu(II)-mediated cyclization in organic synthesis, which could be relevant to derivatives of the specified compound (Chikaoka et al., 2003).

Protein Tyrosine Phosphatase 1B Inhibitors

Saxena et al. (2009) investigated the synthesis of 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic drug development. This research underscores the potential of acetamide derivatives in therapeutic applications, particularly in managing diabetes (Saxena et al., 2009).

Anticancer Drug Synthesis

A study by Sharma et al. (2018) on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide elucidates the synthesis and structure of a compound with anticancer potential. The research highlights the importance of structural analysis and molecular docking in drug development, indicating how acetamide derivatives could be tailored for specific therapeutic targets (Sharma et al., 2018).

Radiosynthesis for Metabolism Studies

Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener, emphasizing the role of synthetic chemistry in producing compounds for metabolic and mode of action studies. This work is indicative of the broader applicability of acetamides in agricultural chemistry and environmental science (Latli & Casida, 1995).

Metabolism of Chloroacetamide Herbicides

Research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes by Coleman et al. (2000) illustrates the metabolic pathways and potential toxicological impacts of such compounds. This study provides insight into the enzymatic processes involved in the metabolism of complex organic molecules, which could be relevant for understanding the biotransformation of related acetamide derivatives (Coleman et al., 2000).

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its physical properties, or testing its bioactivity.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have access to such data or if the compound is known by another name, please provide it and I would be happy to help further.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO5/c1-23-16-8-6-5-7-15(16)19(26-4)13-21-20(22)12-14-9-10-17(24-2)18(11-14)25-3/h5-11,19H,12-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJRJUFXJOCXQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC(C2=CC=CC=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503256.png)

![2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2503257.png)

![2-(4-(isopropylthio)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2503259.png)

![methyl 4-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2503264.png)

![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2503271.png)